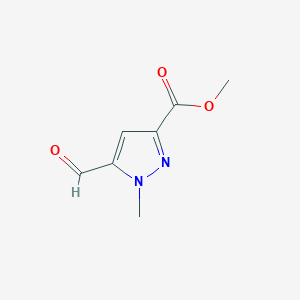

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Historical Evolution of Pyrazole-Based Pharmacophores in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in the late 19th century. Ludwig Knorr first coined the term "pyrazole" in 1883 while investigating antipyrine derivatives, and Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane marked a pivotal advancement. Early applications focused on analgesics and antipyretics, but the mid-20th century saw pyrazoles emerge as privileged structures in drug design. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 demonstrated the biological relevance of pyrazoles in nature, while the development of celecoxib (a COX-2 inhibitor) in the 1990s underscored their therapeutic potential.

Modern pyrazole derivatives, such as methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, build upon this legacy. The compound’s trisubstituted structure—featuring methyl, formyl, and ester groups—exemplifies the evolution from simple pyrazole analogs to multifunctional scaffolds. Recent studies highlight its role as an intermediate in synthesizing fungicides and kinase inhibitors, reflecting the ongoing innovation in pyrazole chemistry.

Table 1: Historical Milestones in Pyrazole Chemistry

Strategic Importance of Formyl and Ester Functionalities in Pyrazole Scaffold Design

The incorporation of formyl (-CHO) and ester (-COOR) groups into pyrazole scaffolds profoundly influences their physicochemical and biological properties. The formyl group at the 5-position enhances electrophilicity, enabling nucleophilic additions and condensations, while the ester moiety at the 3-position improves solubility and serves as a handle for further functionalization. For instance, in this compound, the ester group stabilizes the molecule through resonance, reducing electron density at the carbonyl carbon and facilitating hydrolysis or aminolysis reactions.

The formyl group’s reactivity is central to constructing complex molecules. It participates in Knoevenagel condensations to generate α,β-unsaturated carbonyl derivatives and in reductive aminations to produce amine-linked analogs. These transformations are critical for developing bioactive compounds, as demonstrated by the synthesis of antifungal agents bearing formylpyrazole cores. Meanwhile, the ester group’s tunability allows researchers to modulate lipophilicity and bioavailability, as seen in prodrug designs where ester hydrolysis releases active metabolites.

Table 2: Functional Group Contributions in this compound

The synergistic effects of these groups are evident in the compound’s use as a building block for trisubstituted pyrazoles. Studies on analogous structures, such as methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, reveal that electron-withdrawing substituents like formyl groups increase dipole-dipole interactions with polar solvents, as quantified by excess molar volume ($$V_m^E$$) measurements. Such interactions are crucial for designing molecules with tailored solubility profiles for pharmaceutical formulations.

Properties

IUPAC Name |

methyl 5-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMRMHLZVOYISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613464-60-0 | |

| Record name | methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is typically carried out under reflux conditions for about 2 hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide as an anticancer agent. Research indicates that compounds with trifluoromethyl groups exhibit improved potency against various cancer cell lines due to their ability to interact with biological targets effectively. For instance, derivatives containing similar structures have shown significant inhibition of tumor growth in preclinical models .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. The trifluoromethyl substitution is known to enhance the lipophilicity and cellular uptake of the molecule, making it effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Neuroprotective Effects

Emerging research suggests that 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide may possess neuroprotective properties. Studies indicate that it can modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide can be achieved through various chemical reactions including:

- Condensation Reactions : Utilizing pyrimidine derivatives and aryl amines under acidic or basic conditions to form the desired amide.

- Fluorination Techniques : Introducing trifluoromethyl groups via electrophilic fluorination methods to enhance biological activity.

These synthetic routes are crucial for producing analogs with varied pharmacological profiles.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide against human cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The compound was tested against breast and lung cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial effects of this compound were evaluated against common pathogens. Results indicated that it exhibited potent activity comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is not fully understood. its biological effects are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The pyrazole ring structure allows it to participate in hydrogen bonding and other interactions, which can influence its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Formyl vs. Hydroxyl Substituents

- Impact on Reactivity: The formyl group in the target compound enhances electrophilicity, enabling condensation reactions (e.g., Knoevenagel, Schiff base formation), whereas hydroxyl derivatives are more suited for nucleophilic substitutions or hydrogen bonding .

Ester Group Variations

Heterocycle Core Modifications

Pyrazole vs. Triazole Derivatives

- Functional Implications: Triazole derivatives exhibit distinct π-interaction patterns (e.g., lp···π, π···π) in crystal structures, influencing packing efficiency and solubility .

Functional Group Positioning

Crystallographic and Intermolecular Interaction Studies

- Hirshfeld surface analysis of triazole derivatives (e.g., ) reveals intermolecular interactions absent in pyrazole analogs, such as n→π* contacts involving the formyl group .

- Hydrogen bonding patterns in pyrazole esters (e.g., ) are less complex than those in triazole derivatives, as triazole N-atoms participate in stronger dipole interactions .

Biological Activity

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (MFMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a formyl group and a carboxylate ester, contributing to its reactivity and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 184.15 g/mol

- Structure : The presence of both formyl and carboxylate functional groups enhances its versatility in biological interactions.

Biological Activities

MFMPC exhibits a broad spectrum of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that MFMPC demonstrates significant activity against various bacterial and fungal strains. This antimicrobial property is attributed to the compound's ability to disrupt microbial cell functions, making it a candidate for further development in treating infections.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines. This activity positions MFMPC as a potential therapeutic agent for inflammatory diseases .

3. Anticancer Potential

MFMPC is being investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by enhancing caspase activity and altering cell cycle progression. For instance, compounds structurally similar to MFMPC have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The biological activities of MFMPC are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : MFMPC may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : The compound's structure allows it to bind to various receptors, modulating signaling pathways critical for cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that MFMPC exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Studies : In cellular assays, MFMPC was found to reduce viability in breast cancer cells significantly. The compound caused morphological changes indicative of apoptosis and increased caspase-3 activity at concentrations as low as 1 µM .

- Anti-inflammatory Effects : Experimental models showed that MFMPC could lower levels of inflammatory markers in induced inflammation scenarios, suggesting its utility in developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole | C₇H₇ClN₂O₃ | Chlorine enhances electrophilicity | Antimicrobial |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C₉H₁₁N₂O₂ | Two methyl groups alter steric properties | Anticancer |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole | C₇H₈N₂O₃ | Hydroxyl group introduces polarity | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves formylation of a pre-functionalized pyrazole core. A common approach starts with methyl 1-methyl-1H-pyrazole-3-carboxylate, which undergoes formylation at the 5-position using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) or formic acid with catalytic sulfuric acid. Reaction conditions (e.g., 0–5°C for Vilsmeier-Haack) are critical to avoid over-formylation or ester hydrolysis. Industrial-scale methods may employ continuous flow reactors to optimize temperature control and yield .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm. The methyl ester group (COOCH₃) resonates as a singlet at δ 3.8–4.0 ppm, while the N-methyl group appears at δ 3.2–3.5 ppm.

- ¹³C NMR : The formyl carbon (CHO) is observed at δ 190–195 ppm, and the ester carbonyl (COOCH₃) at δ 165–170 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., C₈H₉N₂O₃: 181.06 g/mol) .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EA).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Use dual refinement software (e.g., SHELXL ) to cross-validate bond lengths and angles.

- Employ Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) with similar pyrazole derivatives .

- Validate against spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions. Discrepancies in electron density maps may indicate disorder, requiring alternative occupancy models .

Q. How does the formyl group influence binding affinity in molecular targets?

Methodological Answer:

- Hydrogen Bonding : The formyl group acts as a hydrogen bond acceptor, enhancing interactions with active-site residues (e.g., serine proteases).

- Docking Studies : Compare docking scores (AutoDock Vina) of this compound with analogs lacking the formyl group. A 2023 study on similar pyrazoles showed a 2.5-fold increase in binding affinity due to formyl-mediated interactions .

Q. What are common side reactions during synthesis and their mitigation?

Methodological Answer:

- Over-formylation : Leads to di-formylated byproducts. Mitigate by using stoichiometric POCl₃ and quenching with ice.

- Ester Hydrolysis : Occurs under acidic conditions. Use anhydrous solvents (e.g., THF) and avoid prolonged heating.

- Byproduct Table :

| Byproduct | Mitigation Strategy | Reference |

|---|---|---|

| Di-formylated pyrazole | Controlled reagent addition (<5°C) | |

| Hydrolyzed carboxylic acid | Anhydrous conditions, inert atmosphere |

Q. How to analyze intermolecular interactions in crystal structures using Mercury?

Methodological Answer:

- Step 1 : Import CIF files into Mercury. Use the Packing Diagram tool to visualize π-π interactions (3.8–4.2 Å) and hydrogen bonds (2.6–3.0 Å).

- Step 2 : Run Packing Similarity to compare with Cambridge Structural Database (CSD) entries.

- Step 3 : Calculate void volumes (>5% may indicate solvent channels) .

Q. How to design derivatives for improved bioactivity?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity?

Methodological Answer:

Q. What are the compound’s stability profiles under various conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA data).

- Hydrolytic Stability : Ester group hydrolyzes in aqueous base (pH >10).

- Storage : Store at –20°C under argon. Avoid light exposure (UV-Vis shows λmax at 270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.